Tert-butyl Chloroformate
Overview
Description
Scientific Research Applications
Lipid Profiling and Extraction
Tert-butyl chloroformate plays a significant role in lipid profiling and extraction techniques. Pellegrino et al. (2014) developed a one-phase extraction method for lipid profiling that utilizes a solvent mixture including methanol/chloroform/MTBE (MMC), showing high recovery for all nine lipid classes in human serum (Pellegrino et al., 2014). Similarly, Matyash et al. (2008) demonstrated that methyl-tert-butyl ether (MTBE) extraction offers efficient lipid recovery, which is crucial for accurate lipidome profiling (Matyash et al., 2008).
Analytical Chemistry and Microbiology
In analytical chemistry, tert-butyl chloroformate is used for modifying extraction procedures. Thomann and Hill (1986) developed a safer extraction procedure using methyl tert-butyl ether, which remains effective for organism identification in gas-liquid chromatography (Thomann & Hill, 1986).
Chemical Reaction Studies
The study of reaction rates involving tert-butyl radicals with chloroform, as investigated by Dütsch and Fischer (1981), exemplifies the role of tert-butyl chloroformate in understanding chemical kinetics (Dütsch & Fischer, 1981).
Synthesis and Functionalization
Tert-butyl chloroformate is vital in the synthesis and functionalization of various compounds. Lebel and Leogane (2006) demonstrated its use in the synthesis of protected anilines and aromatic ureas via the Curtius rearrangement (Lebel & Leogane, 2006). Also, its role in the synthesis of novel N′-tert-butyl-N′-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines, as explored by Wang and Huang (2001), showcases its importance in creating compounds with potential anticancer activities (Wang & Huang, 2001).
Environmental Applications
In environmental applications, Basfar et al. (2005) investigated the gamma irradiation-induced decomposition of methyl tert-butyl ether in water in the presence of chloroform, contributing to our understanding of water treatment processes (Basfar et al., 2005).
Nanotechnology and Material Science
Tert-butyl chloroformate is also significant in nanotechnology and material science. For instance, Liu et al. (2005) utilized polystyrene and poly[(tert-butyl acrylate)-b-styrene] to functionalize shortened single-walled carbon nanotubes, demonstrating the compound's role in creating novel nanocomposites (Liu, Yao, & Adronov, 2005).
properties
IUPAC Name |
tert-butyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJDEOLXODWCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432775 | |
Record name | Tert-butyl Chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Chloroformate | |
CAS RN |
24608-52-4 | |
Record name | Tert-butyl Chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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